Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO5S2 and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
A study by Li et al. (2014) on the structure tuning of crown ether grafted conjugated polymers, which are components of the electron transport layer in bulk-heterojunction polymer solar cells, demonstrates the significant impact of the main chain of electron transport polymers on the interfacial dipole. The findings suggest that these polymers can enhance the power conversion efficiency of the device, highlighting the potential of such molecular structures in improving solar cell performance Li et al., 2014.
Synthesis and Characterization of Novel Compounds
Ramarao et al. (2004) demonstrated a one-pot synthesis of fluorine-containing benzo[b]furans, highlighting a methodology that could be relevant for the synthesis of complex molecules including Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives. This method facilitates the efficient and convenient synthesis of potentially bioactive compounds Ramarao et al., 2004.
Antimicrobial Evaluation
Research by Spoorthy et al. (2021) on the synthesis, characterization, docking studies, and antimicrobial evaluation of certain compounds, including thiazolidin-thiophene derivatives, underscores the application of similar chemical structures in developing antimicrobial agents. Such studies are crucial for the discovery of new drugs and the understanding of their mechanisms of action Spoorthy et al., 2021.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-3-25-13-10-8-12(9-11-13)21-28(23,24)18-16-14(20)6-5-7-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYAMWVISZXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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